molecular formula C15H19F2N3O4 B7094102 N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide

N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide

Cat. No.: B7094102
M. Wt: 343.33 g/mol
InChI Key: YNZANBZCLZHWDL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O4/c1-23-14(24-2)13(21)19-5-7-20(8-6-19)15(22)18-10-3-4-11(16)12(17)9-10/h3-4,9,14H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZANBZCLZHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 3,4-difluorophenyl group: This step involves the reaction of the piperazine intermediate with a 3,4-difluorophenyl halide under basic conditions.

    Acetylation: The final step is the acetylation of the piperazine derivative with 2,2-dimethoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the acetyl group or reduction of the piperazine ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deacetylated or reduced piperazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Piperazine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)piperazine: Lacks the acetyl and dimethoxy groups, potentially leading to different pharmacological properties.

    4-(2,2-dimethoxyacetyl)piperazine: Lacks the 3,4-difluorophenyl group, which may affect its biological activity.

    N-(3,4-difluorophenyl)-4-acetylpiperazine: Similar structure but without the dimethoxy groups, which could influence its reactivity and interactions.

Uniqueness

N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide is unique due to the presence of both the 3,4-difluorophenyl and 2,2-dimethoxyacetyl groups

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